
JNJ-39758979
描述
JNJ-39758979 是一种选择性、高亲和力的组胺 H4 受体拮抗剂。 该化合物在减少组胺引起的瘙痒和炎症方面显示出希望,使其成为治疗特应性皮炎和哮喘等疾病的潜在候选药物 .
准备方法
合成路线和反应条件
JNJ-39758979 的合成涉及多个步骤,从核心嘧啶结构的制备开始。 关键中间体 ®-4-(3-氨基-吡咯烷-1-基)-6-异丙基-嘧啶-2-胺是通过一系列反应(包括胺化和环化)合成的 .
工业生产方法
This compound 的工业生产可能涉及优化合成路线以实现大规模生产,确保高产率和纯度。 这包括优化反应条件,如温度、压力和溶剂选择,以最大限度地提高效率并最大限度地减少副产物 .
化学反应分析
反应类型
由于存在氨基和吡咯烷基等活性官能团,JNJ-39758979 主要发生取代反应。 这些反应通常在温和条件下进行,以保持化合物的完整性 .
常用试剂和条件
用于 this compound 合成和修饰的常用试剂包括胺、烷基卤化物和各种催化剂。 反应条件通常涉及控制温度和惰性气氛,以防止不必要的副反应 .
主要产物
科学研究应用
JNJ-39758979 因其潜在的治疗应用而被广泛研究。 在医学领域,它在减轻特应性皮炎和哮喘等疾病的瘙痒和炎症方面显示出疗效 . 在生物学研究中,它被用于研究组胺 H4 受体在各种生理过程中的作用 .
作用机制
JNJ-39758979 通过选择性结合并拮抗组胺 H4 受体发挥作用。该受体参与免疫应答和炎症的调节。 通过阻断该受体,this compound 可以减少促炎介质的释放,并缓解瘙痒和炎症症状 .
相似化合物的比较
类似化合物
JNJ-7777120: 另一种组胺 H4 受体拮抗剂,但在体内半衰期更短,毒性更高.
Toreforant: 一种新型的 H4 受体拮抗剂,具有不同的化学结构,旨在克服 JNJ-39758979 的副作用.
独特性
This compound 由于其对组胺 H4 受体的高选择性和亲和力,以及在临床研究中证明的疗效而脱颖而出。 其开发由于药物引起的粒细胞缺乏症的发生而停止,这是一种新的化合物(如 toreforant)试图避免的副作用 .
生物活性
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), which has been implicated in various allergic and inflammatory conditions. The compound has shown promise in treating conditions such as asthma, atopic dermatitis, and pruritus. Its pharmacological profile indicates significant selectivity for the H4 receptor over other histamine receptors, making it a candidate for further clinical development.
Chemical Structure and Properties
- Chemical Name : (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine
- Molecular Formula : C11H19N5
- CAS Registry Number : 1046447-90-8
- Ki Value : 12.5 nM (indicating high affinity for H4R)
- Selectivity : Over 80-fold selectivity for H4R compared to other histamine receptors and minimal activity on various other targets .
This compound functions primarily as an H4 receptor antagonist, which inhibits the action of histamine—a key mediator in allergic responses. By blocking H4R, this compound can reduce eosinophil activation and infiltration, thereby alleviating symptoms associated with allergic inflammation .
Preclinical Studies
Several preclinical studies have demonstrated the efficacy of this compound in models of allergic diseases:
- Asthma Models : In ovalbumin-sensitized mice, this compound significantly inhibited ovalbumin-induced inflammation, suggesting its potential utility in asthma management .
- Dermatitis Models : The compound showed effectiveness in reducing inflammation and eosinophil counts in models of dermatitis, such as the FITC-induced dermatitis model .
- Pruritus Models : In various pruritus models, this compound was effective in reducing scratching behavior associated with histamine-induced pruritus .
Phase 1 Trials
A phase 1 clinical trial evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers. Key findings included:
- Safety Profile : The compound was well tolerated with dose-dependent nausea being the primary side effect. No significant safety issues were reported.
- Pharmacokinetics : this compound exhibited a plasma half-life of 124–157 hours after a single oral dose, indicating favorable pharmacokinetic properties for chronic dosing .
Phase 2 Trials
Phase 2 trials focused on several indications:
Efficacy Data
The efficacy of this compound has been highlighted through various studies:
属性
IUPAC Name |
4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGVHJHSCBOQT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046447-90-8 | |
Record name | JNJ 39758979 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1046447908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-39758979 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV7T5BNMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。